

# Why the 0.5mg Edratide dose was most effective in trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Edratide |           |
| Cat. No.:            | B1602343 | Get Quote |

## **Edratide Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical evaluation of **Edratide**, with a specific focus on why the 0.5mg dose was identified as the most effective in trials.

## Frequently Asked Questions (FAQs)

Q1: Why was the 0.5mg dose of **Edratide** considered the most effective in the Phase II clinical trial?

While the Phase II PRELUDE study did not meet its primary endpoints based on the Systemic Lupus Erythematosus Disease Activity Index 2000 (SLEDAI-2K), the 0.5mg dose of **Edratide** demonstrated a statistically significant effect on a key secondary endpoint.[1][2][3][4] Specifically, the 0.5mg dose met the predefined British Isles Lupus Assessment Group (BILAG) Responder Index endpoint.[1][2][3][4][5]

In the intention-to-treat (ITT) cohort of 316 patients, the 0.5mg **Edratide** arm showed a significant improvement in the BILAG Responder Index with an odds ratio of 2.09 and a p-value of 0.03.[2][3][4][6] Trends toward improvement were also noted in the 1.0mg and 2.5mg dose groups, but these did not reach statistical significance.[2][3][4][6]

Post-hoc analyses further supported the efficacy of the 0.5mg dose in several patient subgroups, including those on low or no steroids, seropositive patients, and individuals who



showed a 2-grade BILAG improvement.[2][3][5][6]

Q2: What was the overall safety profile of **Edratide** in the dose-ranging study?

**Edratide** was found to be safe and well-tolerated across all tested doses (0.5mg, 1.0mg, and 2.5mg).[1][2][3] The incidence of adverse events was similar across all treatment groups, including the placebo group.[4]

## **Troubleshooting and Experimental Guides**

Guide 1: Understanding the PRELUDE Phase II Trial Design

For researchers designing similar clinical trials, understanding the protocol of the PRELUDE study is crucial. Below is a summary of the experimental design and key clinical data.

### PRELUDE Trial (NCT00203151) Experimental Protocol

The PRELUDE study was a multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study designed to assess the efficacy, tolerability, and safety of **Edratide** in patients with mild-to-moderate Systemic Lupus Erythematosus (SLE).[1][7]

- Patient Population: 340 patients with a diagnosis of SLE, fulfilling at least 4 American
  College of Rheumatology (ACR) criteria, and having a SLEDAI-2K score between 6 and 12
  were enrolled.[1][2][3] Patients were on stable doses of concomitant medications like
  prednisone, NSAIDs, and antimalarials for at least one month prior to enrollment.[1]
- Randomization and Blinding: Eligible participants were randomized in a 1:1:1:1 ratio to one
  of four treatment arms.[1][4] The study was quadruple-masked, meaning the participant, care
  provider, investigator, and outcomes assessor were all blinded to the treatment allocation.[7]
- Treatment Arms:
  - Placebo
  - Edratide 0.5mg
  - Edratide 1.0mg



- Edratide 2.5mg
- Drug Administration: **Edratide** or placebo was administered as a weekly subcutaneous injection.[1][2][3] The lyophilized powder was reconstituted for injection.[1][4]
- Treatment Duration: The study involved an 8-week treatment period with a combination of steroids and the investigational drug, followed by an 18-week period of tapered steroid withdrawal.[1]
- Endpoints:
  - Co-Primary Endpoints: Reduction in SLEDAI-2K score and Adjusted Mean SLEDAI (AMS)
     compared to placebo.[2][3] These were not met.[1][2][3]
  - Secondary Endpoints: Improvement in the British Isles Lupus Assessment Group (BILAG)
     Responder Index and analysis of medicinal flares.[2][3]

## Data Presentation: Efficacy Results of the PRELUDE Trial

The following table summarizes the key efficacy findings from the PRELUDE study, highlighting the performance of the 0.5mg dose.

| Endpoint                                         | Placebo                     | Edratide 0.5mg   | Edratide 1.0mg              | Edratide 2.5mg              |
|--------------------------------------------------|-----------------------------|------------------|-----------------------------|-----------------------------|
| BILAG                                            |                             |                  |                             |                             |
| Responder Index (ITT Cohort)                     |                             |                  |                             |                             |
| Odds Ratio (vs.<br>Placebo)                      | N/A                         | 2.09[2][3][4][6] | Trend observed[2][3][4] [6] | Trend observed[2][3][4] [6] |
| p-value                                          | N/A                         | 0.03[2][3][4][6] | Not significant             | Not significant             |
| Composite SLE<br>Responder Index<br>(ITT Cohort) | Positive Trend[2]<br>[3][5] |                  |                             |                             |



#### **Adverse Event Data**

The safety profile of **Edratide** was favorable, with a similar incidence of adverse events across all treatment arms.

| Treatment Group | Incidence of Adverse Events |
|-----------------|-----------------------------|
| Placebo         | 79.3%[4]                    |
| Edratide 0.5mg  | 82.1%[4]                    |
| Edratide 1.0mg  | 77.0%[4]                    |
| Edratide 2.5mg  | 75.6%[4]                    |

## **Visualizations: Pathways and Workflows**

Guide 2: Proposed Mechanism of Action of Edratide

**Edratide** is a synthetic peptide that modulates the immune response in SLE.[1] Its proposed mechanism involves the downregulation of autoreactive T and B cells.[1][4] Studies have shown that treatment with **Edratide** leads to a cascade of events that ameliorate lupus clinically.[1][4] This includes the downregulation of pro-inflammatory cytokines and proappototic molecules, and the upregulation of immunosuppressive molecules and regulatory T cells.[8]



Leads to

Leads to







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. lupusnewstoday.com [lupusnewstoday.com]
- 2. lupus.bmj.com [lupus.bmj.com]



- 3. Safety and efficacy of hCDR1 (Edratide) in patients with active systemic lupus erythematosus: results of phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of hCDR1 (Edratide) in patients with active systemic lupus erythematosus: results of phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Edratide Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (Edratide): immunomodulation of gene expression PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Why the 0.5mg Edratide dose was most effective in trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602343#why-the-0-5mg-edratide-dose-was-most-effective-in-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com